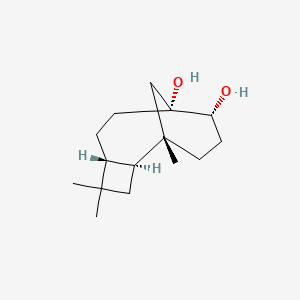

(8R,9R)-Isocaryolane-8,9-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(8R,9R)-Isocaryolane-8,9-diol, also known as this compound, is a useful research compound. Its molecular formula is C15H26O2 and its molecular weight is 238.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research has demonstrated that (8R,9R)-isocaryolane-8,9-diol exhibits significant antifungal properties, particularly against the phytopathogenic fungus Botrytis cinerea. Studies indicate that this compound interferes with the production of toxic metabolites in the fungus, thereby reducing its virulence. The effectiveness of this compound as a fungistatic agent has been evaluated through various biotransformation studies.

- Case Study : A study conducted by Ascari et al. (2011) showed that this compound was transformed by B. cinerea, yielding multiple metabolites with varying levels of antifungal activity. The original compound was found to be more effective than its biotransformed derivatives, suggesting a detoxification mechanism by the fungus .

| Compound | Antifungal Activity | Remarks |

|---|---|---|

| This compound | High | Effective against B. cinerea |

| Biotransformed derivatives | Variable | Reduced activity compared to parent compound |

Anti-inflammatory Effects

This compound has also shown potential anti-inflammatory properties. Studies indicate that it can inhibit nitric oxide production, which is crucial in inflammatory responses.

- Case Study : Research highlighted by Ascari et al. (2013) demonstrated that derivatives of isocaryolane compounds could modulate inflammatory pathways effectively . This suggests potential therapeutic applications in managing inflammatory diseases.

Phytotoxicity and Herbicidal Potential

The compound's phytotoxic effects have been studied to assess its potential as a natural herbicide. While some derivatives exhibit phytotoxicity that could hinder plant growth, others have been engineered to minimize such effects while retaining antifungal properties.

- Case Study : A study assessed the impact of this compound on seed germination and root growth in Lactuca sativa (lettuce). Results indicated that certain concentrations could inhibit germination while others promoted growth under controlled conditions .

| Application | Effect on Plants | Notes |

|---|---|---|

| Herbicidal potential | Inhibitory at high concentrations | Requires optimization for practical use |

| Growth promotion | Observed at lower concentrations | Potential for dual-use in agriculture |

Biotransformation Studies

The biotransformation of this compound by fungi like B. cinerea has been extensively studied for its biochemical implications. The metabolic pathways involved provide insights into the compound's degradation and transformation processes.

- Case Study : Ascari et al. (2011) identified several metabolites resulting from the biotransformation of this compound, including hydroxylated derivatives with altered biological activities . This research highlights the importance of understanding metabolic pathways for developing effective agricultural and pharmaceutical products.

| Metabolite | Structure | Biological Activity |

|---|---|---|

| (4R,8S)-15-hydroxyisocaryolan-9-one | Hydroxylated derivative | Reduced antifungal activity |

| (3S,8S,9R)-isocaryolane-3,9-diol | Hydroxylated derivative | Variable activity |

Eigenschaften

Molekularformel |

C15H26O2 |

|---|---|

Molekulargewicht |

238.37 g/mol |

IUPAC-Name |

(1S,2S,5R,8R,9R)-1,4,4-trimethyltricyclo[6.3.1.02,5]dodecane-8,9-diol |

InChI |

InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-7-15(17)9-14(11,3)6-5-12(15)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12-,14+,15-/m1/s1 |

InChI-Schlüssel |

GWCBXQJXFMEEBJ-FMKNKJFCSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]([C@](C1)(CC[C@@H]3[C@@H]2CC3(C)C)O)O |

Kanonische SMILES |

CC1(CC2C1CCC3(CC2(CCC3O)C)O)C |

Synonyme |

(8R,9R)-isocaryolane-8,9-diol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.